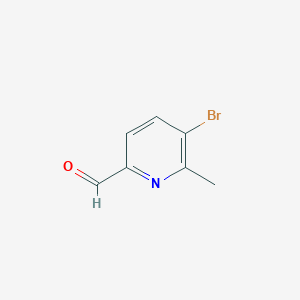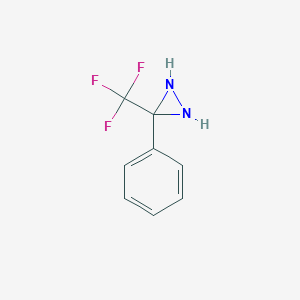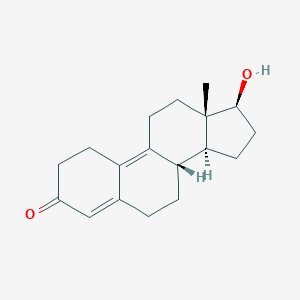
17beta-Hydroxyestra-4,9-dien-3-one
Übersicht
Beschreibung
17beta-Hydroxyestra-4,9-dien-3-one is a steroid compound that is related to various synthetic and natural steroid hormones. While the provided papers do not directly discuss 17beta-Hydroxyestra-4,9-dien-3-one, they do provide insights into similar compounds and their synthesis, metabolism, and biological activities, which can be informative for understanding the properties and potential applications of 17beta-Hydroxyestra-4,9-dien-3-one.
Synthesis Analysis
The synthesis of related steroid compounds often involves multi-step chemical processes with moderate to high yields. For example, the synthesis of 17alpha beta-hydroxy-7alpha-methyl-D-homoestra-4,16-dien-3-one was achieved in five steps with a 17% overall yield from a methylestrone methyl ether precursor . Another synthesis approach for a steroid diene involved microbial hydroxylation followed by chemical steps, achieving a 54.6% yield from dehydroepiandrosterone . These methods highlight the complexity and efficiency of synthetic routes that could potentially be applied to the synthesis of 17beta-Hydroxyestra-4,9-dien-3-one.
Molecular Structure Analysis
The molecular structure of steroids is critical for their biological activity. The papers discuss various modifications to the steroid nucleus, such as the introduction of halogen atoms , or the creation of dienes , which can significantly alter the properties of the compound. The structure of 17beta-Hydroxyestra-4,9-dien-3-one would likely exhibit similar considerations, where the positioning of double bonds and functional groups would influence its activity and interactions with biological molecules.
Chemical Reactions Analysis
Steroid compounds can undergo a variety of chemical reactions. For instance, the inactivation of aromatase by a related steroid involves time-dependent pathways and NADPH activation . The preparation of dienes from steroid precursors can involve regioselective synthesis and Diels-Alder reactions . These reactions are indicative of the types of chemical transformations that 17beta-Hydroxyestra-4,9-dien-3-one might also undergo, affecting its stability and reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of steroids, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The introduction of specific functional groups or structural changes can lead to compounds with unique properties, such as increased oral androgenic activity without the need for 17alpha-alkyl substitution , or the formation of potent anti-inflammatory agents . These properties are essential for the potential therapeutic applications of steroids, including 17beta-Hydroxyestra-4,9-dien-3-one.
Relevant Case Studies
While the provided papers do not include case studies on 17beta-Hydroxyestra-4,9-dien-3-one, they do offer insights into the biological activities of structurally related compounds. For example, certain steroids have been shown to possess oral androgenic activity , or act as inhibitors of specific enzymes like aromatase . These findings suggest that 17beta-Hydroxyestra-4,9-dien-3-one could also exhibit significant biological activities, which could be explored in future case studies.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Conversion
One notable application of 17beta-Hydroxyestra-4,9-dien-3-one derivatives in scientific research involves chemical synthesis and conversion processes. Researchers have developed efficient one-pot procedures for converting 17beta-estradiol to derivatives such as 10beta-hydroxy- (p-quinol) and 10beta-chloro-17beta-hydroxyestra-1,4-dien-3-one, among others. These processes involve oxidation reactions with potassium permanganate or sodium chlorite, leading to a variety of compounds with potential therapeutic applications (Lista et al., 2006).
Enzyme Inhibition for Therapeutic Purposes
The inhibition of 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1) is another significant research application. This enzyme is involved in the intracellular conversion of oestrone (E1) to oestradiol (E2), a process relevant to the development and progression of diseases like breast cancer and endometriosis. Identifying potent and selective inhibitors of 17beta-HSD1 could lead to more targeted therapeutic strategies for these conditions. Research in this area has led to the development and application of screening systems to identify such inhibitors (Kruchten et al., 2009).
Understanding Steroid Metabolism
Research into the oxidative metabolites of 17beta-estradiol and estrone by various human cytochrome P450 (CYP) isoforms has furthered our understanding of steroid metabolism. This knowledge is crucial for comprehending how different enzymes contribute to the metabolism of estrogens, which can impact the development of diseases like breast cancer. The detailed characterization of these metabolites provides insights into the role of estrogens in human physiology and pathology (Lee et al., 2003).
Anticancer Properties and Hormone Regulation
Additionally, the study of steroidal estrogens and their metabolites has implications for understanding hormone-induced carcinogenesis. For example, the effects of various hydroxylated metabolites of 17beta-estradiol on mammary carcinogenesis in rodent models have been investigated to determine their carcinogenic potential. Such research is vital for developing strategies to prevent or treat hormone-dependent cancers (Turan et al., 2004).
Eigenschaften
IUPAC Name |
(8S,13S,14S,17S)-17-hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,15-17,20H,2-9H2,1H3/t15-,16+,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQSDJZESAQGQS-OWSLCNJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471835 | |
| Record name | 9,10-Dehydro-19-nortestosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9(10)-Dehydronandrolone | |
CAS RN |
6218-29-7 | |
| Record name | 17β-Hydroxyestra-4,9-dien-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6218-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9(10)-Dehydronandrolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006218297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Dehydro-19-nortestosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8S,13S,14S,17S)-17-hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9(10)-DEHYDRONANDROLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX4VV1AKUF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




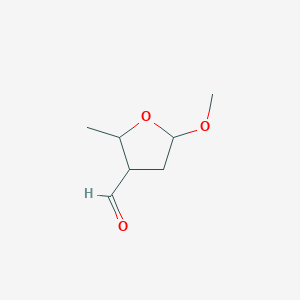
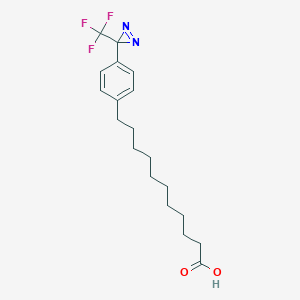
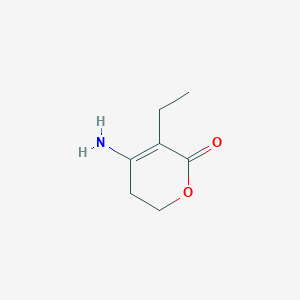
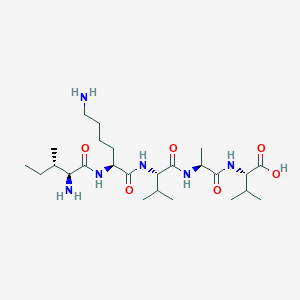
![Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B141184.png)
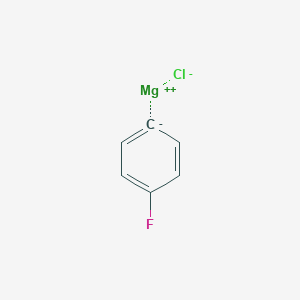

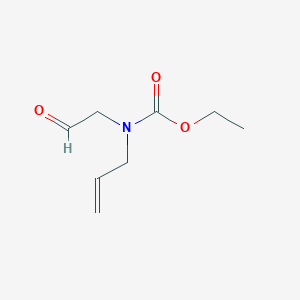
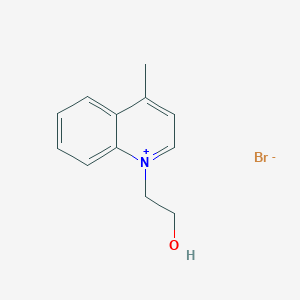
![3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate](/img/structure/B141194.png)

